molecular formula C10H9N3O3 B1460659 4-(4-methoxyphenyl)-5-nitro-1H-imidazole CAS No. 65447-41-8

4-(4-methoxyphenyl)-5-nitro-1H-imidazole

Cat. No.: B1460659
CAS No.: 65447-41-8
M. Wt: 219.2 g/mol
InChI Key: YBNIKDPIGCYQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-5-nitro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a methoxyphenyl group at the 4-position and a nitro group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,2-diamine and a carbonyl compound.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or hydrogenation catalysts.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Reduction: 4-(4-Methoxyphenyl)-5-amino-1H-imidazole.

    Oxidation: 4-(4-Hydroxyphenyl)-5-nitro-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-5-nitro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites . This inhibition can lead to reduced production of pro-inflammatory mediators, contributing to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-5-nitro-1H-imidazole is unique due to the presence of both the methoxyphenyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-16-8-4-2-7(3-5-8)9-10(13(14)15)12-6-11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNIKDPIGCYQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Reactant of Route 3
Reactant of Route 3
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Reactant of Route 5
Reactant of Route 5
4-(4-methoxyphenyl)-5-nitro-1H-imidazole
Reactant of Route 6
Reactant of Route 6
4-(4-methoxyphenyl)-5-nitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.